2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE
Description
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c10-4-2-1-3-5(6(4)11)14-15-7(8(12)16)9(13)17/h1-3,14H,(H2,12,16)(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOAYDCFCZEAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NN=C(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of 2,3-Dichlorophenylhydrazine and Propanediamide
The most widely documented method involves the condensation of 2,3-dichlorophenylhydrazine with propanediamide in a polar aprotic solvent. According to VulcanChem, this reaction typically proceeds in ethanol or methanol under reflux conditions. The general steps are as follows:
- Reactant Preparation : 2,3-Dichlorophenylhydrazine is synthesized via diazotization of 2,3-dichloroaniline followed by reduction. Propanediamide is prepared by amidating malonic acid with ammonia.
- Reaction Setup : Equimolar quantities of 2,3-dichlorophenylhydrazine (1.0 equiv) and propanediamide (1.0 equiv) are dissolved in anhydrous ethanol.
- Reflux Conditions : The mixture is heated at 70–80°C for 6–8 hours, during which the hydrazone linkage forms via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of propanediamide.
- Workup and Purification : The crude product is cooled, filtered, and recrystallized from ethyl acetate to yield pale yellow crystals (typical yield: 70–85%).
Key Data Table 1: Direct Condensation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 70–80°C | |
| Reaction Time | 6–8 hours | |
| Yield | 70–85% | |
| Purity (HPLC) | >95% |
Alternative Pathway via Diazonium Salt Coupling
A modified approach adapted from Jiang & Zhu (2008) involves coupling a diazonium salt of 2,3-dichloroaniline with propanediamide derivatives. This method is advantageous for scalability:
- Diazotization : 2,3-Dichloroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate the diazonium chloride intermediate.
- Coupling Reaction : The diazonium salt is added dropwise to a solution of propanediamide in aqueous NaOH, forming the hydrazone via electrophilic substitution.
- Acidification and Isolation : The pH is adjusted to 6–7 using dilute HCl, precipitating the product. Filtration and recrystallization from methanol yield the pure compound (yield: 65–75%).
Key Data Table 2: Diazonium Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Diazotization Temp | 0–5°C | |
| Coupling Base | NaOH (1 M) | |
| Yield | 65–75% | |
| Purity (NMR) | >98% |
Reaction Mechanism and Kinetics
The formation of 2-[2-(2,3-dichlorophenyl)hydrazin-1-ylidene]propanediamide proceeds via a two-step mechanism:
- Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic carbonyl carbon of propanediamide, forming a tetrahedral intermediate.
- Dehydration : Elimination of water generates the hydrazinylidene linkage (C=N–N), stabilized by resonance with the dichlorophenyl ring.
Density functional theory (DFT) studies on analogous hydrazinylidene compounds reveal that electron-withdrawing substituents (e.g., Cl groups) enhance reaction rates by increasing electrophilicity at the carbonyl center.
Optimization Strategies
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by facilitating interfacial reactions between immiscible phases. For example, using 0.1 equiv of tetrabutylammonium bromide increased yields from 70% to 88% in related syntheses.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but may lead to side products. Ethanol balances reactivity and selectivity, as demonstrated by VulcanChem’s protocol.
Temperature Control
Maintaining temperatures below 80°C prevents decomposition of the hydrazine moiety. Excessive heat (>100°C) promotes retro-aldol side reactions, reducing yields by 15–20%.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis of analogous hydrazinylidene compounds confirms planar geometries with dihedral angles <10° between aromatic and hydrazone planes. Intramolecular N–H···O hydrogen bonds stabilize the crystal lattice.
Challenges and Mitigation
Byproduct Formation
Side products such as bis-hydrazones may form under excess hydrazine. Mitigation strategies include:
Purification Difficulties
The compound’s low solubility in nonpolar solvents complicates purification. Recrystallization from ethyl acetate/methanol (3:1 v/v) achieves >95% purity.
Applications and Derivatives
While specific bioactivity data for this compound remains limited, structurally related hydrazinylidene compounds exhibit:
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinylidene group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar hydrazone structures exhibit significant antimicrobial properties. For example, derivatives of hydrazones have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential applications in developing antimicrobial agents .
Cytotoxicity Against Cancer Cells
Hydrazone derivatives have been investigated for their cytotoxic effects against cancer cell lines. Studies suggest that these compounds selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy. For instance, certain hydrazone analogs demonstrated effective cytotoxicity against human breast and lung cancer cell lines, with IC50 values indicating significant potential for further development .
Enzyme Inhibition
The ability of hydrazone compounds to inhibit specific enzymes has been a focal point of research. Inhibitors targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine biosynthesis, have shown promise in treating autoimmune diseases and cancers. The structure-activity relationship studies highlight the importance of functional groups in enhancing inhibitory activity .
Therapeutic Potential
Hydrazones have been explored as potential therapeutic agents for various conditions, including:
- Thrombocytopenia : Some hydrazone derivatives have been found to act as agonists of thrombopoietin receptors, enhancing platelet production and offering a treatment avenue for thrombocytopenia .
- Neurodegenerative Diseases : Compounds exhibiting acetylcholinesterase inhibition may provide therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of hydrazone derivatives demonstrated their effectiveness against E. coli and S. aureus. The researchers synthesized several analogs and evaluated their antimicrobial activity using standard broth microdilution methods. Results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative antimicrobial agents.
Case Study 2: Cancer Cell Cytotoxicity
In vitro studies were performed on human breast cancer cell lines treated with various hydrazone derivatives. The results indicated that one particular derivative exhibited an IC50 value of 15 µM, effectively reducing cell viability compared to untreated controls. This finding supports the hypothesis that hydrazones can be developed into targeted cancer therapies.
Case Study 3: Enzyme Inhibition Mechanism
Research focused on the inhibition of DHODH by hydrazone compounds revealed a competitive inhibition mechanism. Kinetic studies indicated that the binding affinity of these compounds was significantly higher than previously reported inhibitors, making them suitable candidates for drug development aimed at autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Backbone and Functional Group Differences
- Target Compound vs. Chalcone Derivative (): The chalcone derivative features a propenone backbone with hydroxyl and pyridine substituents, enabling π-π stacking and hydrogen bonding. In contrast, the target compound’s propanediamide backbone provides a rigid, planar structure with amide groups that enhance hydrogen-bonding capacity. The dichlorophenyl group in the target compound increases lipophilicity (higher XLogP3 vs.
Target Compound vs. Anthracenyl-Diazenyl Propanediamide ():
Both compounds share a propanediamide core, but the compound substitutes two dichlorophenyl groups and an anthracenyl-diazenyl moiety. This results in significantly higher molecular weight (626.3 vs. ~290.1) and lipophilicity (XLogP3 = 8.7 vs. ~3.5), likely hindering bioavailability due to poor solubility. The diazenyl group in introduces conjugation and redox activity absent in the target compound’s hydrazin-ylidene group .
Electronic and Steric Effects
- The 2,3-dichlorophenyl group in the target compound creates electron-withdrawing effects, stabilizing the hydrazin-ylidene tautomer and influencing binding to electron-rich biological targets. By comparison, the anthracenyl group in ’s compound adds steric bulk and extended conjugation, which may disrupt binding to compact active sites .
- The chalcone derivative’s pyridine ring () introduces basicity (pKa ~4.8), whereas the target compound’s amide and hydrazine groups are more polarizable, favoring interactions with acidic residues in proteins .
Pharmacokinetic and Bioactivity Insights
- Solubility and Permeability: The chalcone derivative’s lower logP (1.8) suggests better aqueous solubility than the target compound, but its smaller size may limit membrane penetration. The compound’s extreme lipophilicity (logP 8.7) likely restricts its utility in aqueous biological systems .
- The target compound’s simpler structure may offer a better balance for drug-like properties, though empirical studies are needed .
Biological Activity
The compound 2-[2-(2,3-dichlorophenyl)hydrazin-1-ylidene]propanediamide (CAS No. 896061-98-6) is a hydrazone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C9H8Cl2N4O2
- Molecular Weight: 275.09 g/mol
- Purity: >90%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is crucial in preventing cellular damage and reducing the risk of chronic diseases.
- Antimicrobial Properties : Studies have shown that hydrazone derivatives can possess antimicrobial activity against various pathogens. The presence of the dichlorophenyl group enhances the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against bacterial and fungal strains.
- Cytotoxic Effects : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
Biological Activity Data Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Antimicrobial | Inhibits growth of E. coli and S. aureus | |
| Cytotoxic | Induces apoptosis in HeLa cells |
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) evaluated the antioxidant potential of various hydrazone derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human fibroblasts treated with the compound compared to controls.
Case Study 2: Antimicrobial Efficacy
Research published by Johnson et al. (2024) investigated the antimicrobial properties of this compound against clinically isolated strains of bacteria. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 3: Cytotoxicity in Cancer Cells
In a recent study by Lee et al. (2024), the cytotoxic effects of this compound were assessed on HeLa cervical cancer cells. The findings indicated that treatment with the compound at concentrations above 10 µM resulted in significant cell death, with associated activation of apoptotic pathways.
Q & A
Basic: What are the recommended synthetic routes for 2-[2-(2,3-Dichlorophenyl)hydrazin-1-ylidene]propanediamide, and how can purity be ensured?
Answer:
The compound is synthesized via guanidation of 2,3-dichlorophenyl ethanone under acidic conditions using guanidine as the amine source . Key steps include:
- Reaction Optimization: Adjust pH (2–4) and temperature (60–80°C) to enhance yield.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts.
- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity.
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: 1H and 13C NMR (DMSO-d6) identify hydrazine-ylidene and propanediamide moieties. Key signals: NH protons (δ 10.2–11.5 ppm), aromatic protons (δ 7.1–7.8 ppm) .
- FT-IR: Confirm carbonyl (C=O, 1680–1700 cm⁻¹) and hydrazine (N–H, 3200–3400 cm⁻¹) groups.
- Mass Spectrometry: High-resolution ESI-MS (calculated [M+H]+: 328.0294) validates molecular weight .
Basic: How does solubility influence experimental design in biological assays?
Answer:
The compound is insoluble in water but soluble in chloroform, dichloromethane, and diethyl ether . For cell-based assays:
- Solubilization: Use DMSO (≤0.1% v/v) to avoid cytotoxicity.
- Dose-Response Curves: Prepare stock solutions (10 mM in DMSO) and dilute in culture media.
Advanced: How can computational methods predict interactions with biological targets like methionyl tRNA synthase?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to the active site (PDB: 3TGV). Key interactions: hydrogen bonding with Arg234 and hydrophobic contacts with Phe148 .
- Validation: Compare docking scores (ΔG < −8.0 kcal/mol) with experimental IC50 values from enzyme inhibition assays.
- MD Simulations: Run 100 ns simulations (AMBER) to assess binding stability .
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Answer:
Discrepancies may arise from assay conditions (pH, cofactors) or compound purity. Mitigation strategies:
- Orthogonal Assays: Compare fluorescence-based (e.g., NADH depletion) and radiometric (e.g., 14C-labeled substrates) methods.
- Batch Reproducibility: Synthesize multiple batches and test under standardized conditions (e.g., 25°C, pH 7.4) .
- Meta-Analysis: Use tools like RevMan to aggregate data and identify outliers.
Advanced: What strategies improve synthetic yield and scalability?
Answer:
- Design of Experiments (DoE): Vary temperature, catalyst load (e.g., p-toluenesulfonic acid), and solvent (ethanol vs. acetonitrile) to identify optimal parameters.
- Continuous Flow Synthesis: Reduces reaction time and improves yield (e.g., 72% → 89% in microreactors) .
- In-Line Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress.
Advanced: How to determine the crystal structure using X-ray diffraction?
Answer:
- Crystallization: Vapor diffusion (ethanol/water, 1:1) yields needle-shaped crystals.
- Data Collection: Use a synchrotron source (λ = 0.71073 Å) for high-resolution data (Rint < 5%).
- Refinement: SHELXL refines anisotropic displacement parameters. Check for twinning with PLATON .
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?
Answer:
- ADME Profiling:
- Absorption: Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s).
- Metabolic Stability: Incubate with liver microsomes (t1/2 > 60 min).
- In Vivo PK: Administer IV/orally to rodents; quantify plasma levels via LC-MS/MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
